An In-depth Technical Guide to the Physicochemical Properties of 1-(aminomethyl)naphthalen-2-ol Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(aminomethyl)naphthalen-2-ol Hydrochloride
Introduction
This technical guide provides a detailed examination of the physicochemical properties of 1-(aminomethyl)naphthalen-2-ol hydrochloride (CAS Number: 7523-34-4). This compound belongs to the class of aminoalkyl naphthols, which are significant synthetic intermediates in medicinal chemistry and materials science.[1] Notably, these compounds can be synthesized via the Betti reaction, a one-pot three-component condensation, highlighting their accessibility for research and development.[2][3]
A critical point of clarification is the distinction between 1-(aminomethyl)naphthalen-2-ol hydrochloride and a closely related but structurally different compound, 1-amino-2-naphthol hydrochloride. The subject of this guide possesses a methylene (-CH2-) linker between the aminofunctional group and the naphthalene core, a feature that significantly influences its chemical behavior. Due to the limited availability of comprehensive experimental data for 1-(aminomethyl)naphthalen-2-ol hydrochloride in peer-reviewed literature, this guide will also present a detailed analysis of the well-characterized analogue, 1-amino-2-naphthol hydrochloride, to provide a broader context and comparative framework for researchers.
Part 1: 1-(aminomethyl)naphthalen-2-ol Hydrochloride (Primary Compound of Interest)
This section focuses on the available data for the specified compound of interest.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-(aminomethyl)naphthalen-2-ol hydrochloride is the salt form of the free base, 1-(aminomethyl)naphthalen-2-ol. The hydrochloride form is typically employed to enhance stability and aqueous solubility.
Figure 1: Chemical structure of 1-(aminomethyl)naphthalen-2-ol hydrochloride.
Table 1: Chemical Identifiers for 1-(aminomethyl)naphthalen-2-ol and its Hydrochloride Salt
| Identifier | Value | Reference(s) |
| Compound Name | 1-(aminomethyl)naphthalen-2-ol hydrochloride | [4] |
| CAS Number | 7523-34-4 | [4] |
| Molecular Formula | C₁₁H₁₂ClNO | [4] |
| Molecular Weight | 209.67 g/mol | [4] |
| Free Base Name | 1-(aminomethyl)naphthalen-2-ol | [5] |
| Free Base CAS | 5386-23-2 | [5] |
| Free Base Formula | C₁₁H₁₁NO | [5] |
| Free Base Mol. Wt. | 173.21 g/mol | [5] |
| Synonyms | 1-(Aminomethyl)-2-hydroxynaphthalene HCl; 2-Hydroxynaphthalen-1-ylmethylamine HCl | [5] |
Physicochemical Properties (Available Data)
Comprehensive experimental data for 1-(aminomethyl)naphthalen-2-ol hydrochloride is sparse in publicly accessible databases and literature. The information is primarily limited to vendor-supplied technical data sheets which often lack the rigorous, peer-reviewed context required for advanced research. Predicted properties can offer initial estimates but must be used with caution and validated experimentally.
Table 2: Summary of Known and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 209.67 g/mol | (Calculated)[4] |
| Monoisotopic Mass | 173.08406 Da (Free Base) | PubChemLite (Predicted)[6] |
| XlogP | 2.2 | PubChemLite (Predicted)[6] |
| Storage | Store in a dry, sealed place | Vendor Data[5] |
-
Expertise & Experience Insight: The predicted XlogP value of 2.2 suggests the free base has moderate lipophilicity. As a hydrochloride salt, its aqueous solubility is expected to be significantly higher than the free base, a critical factor for consideration in biological assays or formulation development. However, the lack of experimental melting point, pKa, and solubility data necessitates that these parameters be determined empirically as a first step in any substantive research campaign.
Synthesis Overview: The Betti Reaction
1-(aminomethyl)naphthalen-2-ol and its derivatives are classic products of the Betti reaction, a multicomponent reaction involving a naphthol (in this case, 2-naphthol), an aldehyde, and an amine.[7][8] This one-pot synthesis is valued for its efficiency and atom economy.
Figure 2: Generalized workflow for the synthesis of 1-(aminomethyl)naphthalen-2-ol hydrochloride via the Betti reaction.
Part 2: 1-amino-2-naphthol Hydrochloride (A Well-Characterized Structural Analog)
To provide the in-depth analysis required by research professionals, this section details the properties of the extensively studied analog, 1-amino-2-naphthol hydrochloride (CAS 1198-27-2). It is crucial to reiterate that this compound lacks the methylene linker and thus its properties, while informative, are not directly interchangeable with those of 1-(aminomethyl)naphthalen-2-ol hydrochloride.
Chemical Identity and Structure
The direct attachment of the amino group to the naphthalene ring at the C1 position alters the electronic properties and steric environment compared to its aminomethyl counterpart.
Figure 3: Chemical structure of 1-amino-2-naphthol hydrochloride.
Table 3: Chemical Identifiers for 1-amino-2-naphthol Hydrochloride
| Identifier | Value | Reference(s) |
| CAS Number | 1198-27-2 | [9][10] |
| Molecular Formula | C₁₀H₁₀ClNO | [9][10] |
| Molecular Weight | 195.65 g/mol | [9] |
| Synonyms | 1-Amino-2-naphthalenol hydrochloride; 2-Hydroxy-1-naphthylamine hydrochloride | [10] |
| InChIKey | DEKREBCFNLUULC-UHFFFAOYSA-N | [9][11] |
Physicochemical Properties
This analog has well-documented physical and chemical properties, summarized below.
Table 4: Summary of Physicochemical Properties for 1-amino-2-naphthol Hydrochloride
| Property | Value | Reference(s) |
| Appearance | Purple, lilac to light grey crystalline powder or solid | [9][12] |
| Melting Point | 250 °C (decomposes) | [9][11] |
| Solubility | Water: Soluble. DMSO: Slightly soluble. Methanol: Slightly soluble. | [9][12] |
| Storage | Hygroscopic, Light Sensitive. Store under inert atmosphere, refrigerated. | [9] |
Experimental Protocols
To ensure scientific integrity, the determination of these properties must follow validated protocols.
-
Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often indicates impurities. For a compound that decomposes, the temperature at which decomposition begins is a key characteristic.
-
Methodology (Capillary Method):
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point (250 °C).
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the sample is completely liquid. Note any color change or gas evolution, which indicates decomposition.[9][11]
-
-
Causality: Understanding solubility is paramount for any application involving solutions, from reaction chemistry to biological testing. The hydrochloride salt form is intended to confer water solubility.
-
Methodology:
-
To a vial, add 10 mg of 1-amino-2-naphthol hydrochloride.
-
Add 1 mL of deionized water at room temperature.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at ≥10 mg/mL.[9][12]
-
If not fully dissolved, the suspension can be gently warmed or sonicated to assess temperature effects on solubility, though this moves beyond a simple qualitative assessment.
-
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for chemical structure confirmation.
-
Expertise & Experience Insight: NMR is the gold standard for structural elucidation. For aromatic compounds like this, ¹H NMR reveals the number and environment of protons on the naphthalene ring, while ¹³C NMR identifies the carbon skeleton.[13] The hydrochloride form means the sample is often run in a polar deuterated solvent like DMSO-d₆. The acidic protons (from -OH, -NH₃⁺) may be broad or exchange with residual water in the solvent.
-
Expected ¹H NMR Features (in DMSO-d₆):
-
Aromatic Region (approx. 7.0-8.5 ppm): A series of multiplets corresponding to the six protons on the naphthalene ring system. The specific splitting patterns are complex due to coupling between adjacent protons.
-
-NH₃⁺ Protons: A broad signal, typically downfield, which can exchange with D₂O.
-
-OH Proton: A broad singlet, also exchangeable with D₂O.
-
-
Expected ¹³C NMR Features (in DMSO-d₆):
-
Aromatic Region (approx. 110-150 ppm): Ten distinct signals corresponding to the ten carbons of the naphthalene ring. The carbons bearing the amino and hydroxyl groups will have characteristic chemical shifts influenced by these substituents.[13]
-
-
Causality: The conjugated naphthalene ring system is a strong chromophore, making UV-Vis spectroscopy a useful tool for quantitative analysis and for monitoring reactions. The position of the maximum absorbance (λ_max) is sensitive to the solvent and the electronic structure of the molecule.
-
Protocol: UV-Vis Spectrum Acquisition:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Create a series of dilutions from the stock solution to a concentration range that gives an absorbance between 0.1 and 1.0 AU (e.g., 1-20 µg/mL).
-
Use a calibrated spectrophotometer to scan the absorbance of the solution from approximately 200 to 400 nm, using the pure solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Figure 4: Standard workflow for quantitative analysis using UV-Vis spectroscopy.
Conclusion
This guide has detailed the known physicochemical properties of 1-(aminomethyl)naphthalen-2-ol hydrochloride, while transparently addressing the current limitations in publicly available experimental data. To provide a robust scientific resource, a comparative analysis of the well-characterized structural analog, 1-amino-2-naphthol hydrochloride, was included. For researchers and drug development professionals, the primary takeaway is the necessity of empirical determination of key parameters such as melting point, solubility, and pKa for 1-(aminomethyl)naphthalen-2-ol hydrochloride before its incorporation into advanced studies. The provided protocols for the analog serve as a validated starting point for this essential characterization work.
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Dekamin, H. G., et al. (2018). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. ResearchGate. Retrieved January 22, 2026, from [Link]
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